molecular formula C20H18N4OS B5689431 N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-phenyl-1H-imidazol-1-yl)acetamide

N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-phenyl-1H-imidazol-1-yl)acetamide

Cat. No. B5689431
M. Wt: 362.4 g/mol
InChI Key: LTPLOZDJDUYNRO-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-phenyl-1H-imidazol-1-yl)acetamide, also known as BZPAA, is a synthetic compound that has gained significant attention in scientific research. It is a small molecule that belongs to the family of benzothiazole and imidazole derivatives. BZPAA has been synthesized using a variety of methods and has shown promising results in various scientific applications.

Mechanism of Action

N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-phenyl-1H-imidazol-1-yl)acetamide has been shown to act as an inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. These mechanisms of action make N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-phenyl-1H-imidazol-1-yl)acetamide a promising candidate for the development of new drugs for the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-phenyl-1H-imidazol-1-yl)acetamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-phenyl-1H-imidazol-1-yl)acetamide in lab experiments include its high purity and yield, its ability to inhibit the activity of important enzymes, and its potential use in the development of new drugs. However, the limitations of using N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-phenyl-1H-imidazol-1-yl)acetamide in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanisms of action.

Future Directions

There are several future directions for the study of N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-phenyl-1H-imidazol-1-yl)acetamide, including the development of new drugs based on its structure and mechanisms of action, the optimization of its synthesis methods, and the study of its potential use in the detection of metal ions in biological systems. Further studies are also needed to fully understand its toxicity and potential side effects.

Synthesis Methods

N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-phenyl-1H-imidazol-1-yl)acetamide can be synthesized using different methods, including the reaction of 2-phenyl-1H-imidazole-1-ethanol with 2-chloro-N-(2-hydroxyethyl)benzothiazole-6-sulfonamide. Another method involves the reaction of 2-phenyl-1H-imidazole-1-ethanol with 2-chloro-N-(2-hydroxyethyl)benzothiazole-6-sulfonamide in the presence of a base such as triethylamine. These methods have been optimized to yield high purity and yield of N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-phenyl-1H-imidazol-1-yl)acetamide.

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-phenyl-1H-imidazol-1-yl)acetamide has been used in various scientific research applications, including the development of new drugs for the treatment of cancer and other diseases. It has been shown to exhibit anti-cancer activity by inducing cell death in cancer cells and inhibiting tumor growth. N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-phenyl-1H-imidazol-1-yl)acetamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-phenylimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c25-18(14-24-13-12-22-20(24)15-6-2-1-3-7-15)21-11-10-19-23-16-8-4-5-9-17(16)26-19/h1-9,12-13H,10-11,14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPLOZDJDUYNRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2CC(=O)NCCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-phenyl-1H-imidazol-1-yl)acetamide

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